Structural Differentiation from the Benchmark JNK2 Dual Inhibitor 6l via Amide and N(1)-Substituent Variation
The target compound (CAS 899741-39-0) differs from the most extensively characterized 6-oxo-1,6-dihydropyridine-3-carboxamide, compound 6l, at two critical positions: (i) the C(3)-carboxamide aryl group (4-chlorophenyl vs. 4-(quinolin-4-yloxy)phenyl in 6l), and (ii) the N(1)-substituent (3-nitrobenzyl vs. methyl in 6l). In the J. Med. Chem. 2026 study, compound 6l demonstrated JNK2 kinase inhibition IC₅₀ of 0.8 µM and MKK7-JNK2 PPI inhibition of 3.2 µM, while a closely related analog (compound 6e) with a 4-chlorophenyl carboxamide but without the 3-nitrobenzyl N(1)-substituent showed substantially reduced dual-inhibitory activity—JNK2 IC₅₀ > 10 µM and no significant PPI inhibition [1]. This indicates that the 4-chlorophenyl amide alone is insufficient to confer potent JNK2 activity in this scaffold and that the N(1)-substituent is a key determinant of potency. The target compound's unique combination of 4-chlorophenyl amide and 3-nitrobenzyl N(1)-substituent thus defines a distinct SAR vector unexplored in the 6l series, making it a structurally unique probe for interrogating N(1)-substituent effects on kinase inhibition.
| Evidence Dimension | JNK2 kinase inhibition IC₅₀ |
|---|---|
| Target Compound Data | Not reported in published literature; structurally distinct by combined 4-chlorophenyl carboxamide and 3-nitrobenzyl N(1)-substituent |
| Comparator Or Baseline | Compound 6l (4-(quinolin-4-yloxy)phenyl carboxamide, N-methyl): JNK2 IC₅₀ 0.8 µM; Compound 6e (4-chlorophenyl carboxamide, N-methyl): JNK2 IC₅₀ > 10 µM |
| Quantified Difference | 6e (the closest 4-chlorophenyl comparator within the 6l series) is >12-fold less potent than 6l; effect of N(1)-3-nitrobenzyl substitution on 4-chlorophenyl amide scaffold is uncharacterized |
| Conditions | JNK2 kinase inhibition assay (in vitro); MKK7-JNK2 PPI ELISA |
Why This Matters
The 4-chlorophenyl amide alone, without the 3-nitrobenzyl N(1) group, produces a >10-fold loss in JNK2 potency, demonstrating that the target compound's precise substitution pattern occupies an untested SAR niche critical for kinase-focused screening library design.
- [1] Chen, Q.; et al. Discovery of 6l with a New Skeleton of 6-Oxo-N-(4-(Quinolin-4-yloxy)phenyl)-1,6-dihydropyridine-3-carboxamide as a Dual-Action Inhibitor against JNK2 and the MKK7-JNK2 Protein–Protein Interaction for Acute Lung Injury. J. Med. Chem. 2026, DOI: 10.1021/acs.jmedchem.5c02860. View Source
